molecular formula C9H14N2O2S B3073384 3-amino-N-ethyl-4-methylbenzenesulfonamide CAS No. 1017477-17-6

3-amino-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B3073384
CAS No.: 1017477-17-6
M. Wt: 214.29 g/mol
InChI Key: CZKFUJKUMPPMIA-UHFFFAOYSA-N
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Description

Contextualization within Benzenesulfonamide (B165840) Chemistry and Related Structural Motifs

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). nih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis. The properties of a benzenesulfonamide derivative are heavily influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

In 3-amino-N-ethyl-4-methylbenzenesulfonamide, the benzene ring is trisubstituted:

An amino group (-NH₂) at the 3-position, which acts as a powerful electron-donating group and a key site for further chemical modification.

A methyl group (-CH₃) at the 4-position, which provides a moderate electron-donating effect and influences the molecule's lipophilicity.

An N-ethylsulfonamide group (-SO₂NHCH₂CH₃) at the 1-position, where the ethyl group on the nitrogen atom increases lipophilicity compared to an unsubstituted sulfonamide.

The interplay of these functional groups defines the compound's reactivity, solubility, and potential for intermolecular interactions. The sulfonamide group itself is a critical pharmacophore found in a wide array of therapeutic agents. rsc.org

Academic Significance of Aminobenzenesulfonamide Derivatives in Synthetic Methodology Development

Aminobenzenesulfonamide derivatives are highly significant in the field of synthetic chemistry. They serve as versatile intermediates, or synthons, for constructing more elaborate molecules. The presence of two distinct nitrogen-containing functional groups—the aromatic amino group and the sulfonamide nitrogen—allows for selective chemical transformations.

The aromatic amino group is a nucleophile and can readily undergo reactions such as diazotization, acylation, and alkylation, providing pathways to a vast range of other derivatives. nih.govmdpi.com The sulfonamide nitrogen, while less nucleophilic, can also be functionalized, often through N-alkylation, a strategy used to fine-tune the steric and electronic properties of a molecule. nih.gov Research into the synthesis of aminobenzenesulfonamide derivatives contributes to the broader toolkit of organic chemists, enabling the development of novel reaction pathways and the construction of complex molecular architectures. researchgate.net

Historical Overview of Research Trends in Substituted Benzenesulfonamide Synthesis

The history of sulfonamide chemistry dates back to the early 20th century, with the discovery of the antibacterial properties of prontosil, a prodrug that metabolizes to sulfanilamide (B372717). researchgate.netopenaccesspub.org This discovery marked the beginning of the sulfa drug era and spurred intense research into the synthesis of benzenesulfonamide derivatives. researchgate.net

Early synthetic methods were foundational, typically involving the chlorosulfonation of an aromatic precursor followed by amination with ammonia (B1221849) or a primary/secondary amine. nih.gov Over the decades, research has focused on developing more sophisticated and efficient synthetic strategies to achieve greater control over substitution patterns and to introduce a wider variety of functional groups.

Modern trends in substituted benzenesulfonamide synthesis include:

Catalytic N-Alkylation: The use of transition metal catalysts, such as those based on copper or manganese, to facilitate the N-alkylation of sulfonamides using alcohols as alkylating agents. ionike.comacs.org This "borrowing hydrogen" methodology is considered a green chemistry approach as it produces water as the only byproduct.

Cross-Coupling Reactions: Palladium-catalyzed reactions and other modern coupling methods have enabled the efficient synthesis of highly functionalized benzenesulfonamides that were previously difficult to access. nih.gov

Solid-Phase Synthesis: Techniques using polymer-supported reagents have been developed to simplify the synthesis and purification of N-alkylated sulfonamides, overcoming issues like by-product formation and the need for difficult-to-remove solvents. tandfonline.com

These advancements have continuously expanded the chemical space accessible to researchers, allowing for the creation of novel sulfonamide derivatives with tailored properties.

Scope and Objectives for Advanced Research on the Chemical Compound

While this compound itself is not extensively studied, its structure suggests several avenues for advanced research. Future work could focus on several key objectives:

Development of Regioselective Synthesis: A primary objective would be to establish a high-yield, scalable synthetic route that precisely controls the placement of the amino, methyl, and N-ethylsulfonamide groups on the benzene ring. This would involve investigating modern synthetic methods to overcome challenges associated with isomeric purity.

Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity would be valuable. This includes:

Utilizing the 3-amino group as a handle for further derivatization to create libraries of related compounds. nih.gov

Studying the stability and reactivity of the N-ethylsulfonamide bond under various reaction conditions.

Structural and Property Characterization: Detailed analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide fundamental insights into the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions.

Application-Oriented Synthesis: Based on the known biological activities of related sulfonamides, research could be directed toward synthesizing derivatives of this compound as potential inhibitors of specific enzymes, such as carbonic anhydrases, or as scaffolds for new therapeutic agents. rsc.orgtandfonline.com The specific substitution pattern may offer unique binding properties or improved pharmacokinetic profiles compared to other isomers.

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-ethyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFUJKUMPPMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Process Optimization for 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Retrosynthetic Analysis and Chemical Disconnection Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-amino-N-ethyl-4-methylbenzenesulfonamide, the analysis identifies three primary disconnection points corresponding to the key bond-forming reactions in its synthesis.

The primary disconnections are:

The sulfur-nitrogen bond of the sulfonamide, leading back to a sulfonyl chloride derivative and ethylamine (B1201723).

The carbon-nitrogen bond of the aromatic amine, which suggests a functional group interconversion from a nitro group precursor.

The carbon-sulfur bond , pointing to an electrophilic aromatic substitution reaction to introduce the sulfonyl group onto the aromatic ring.

This analysis suggests a logical forward synthesis starting from a substituted toluene (B28343) derivative.

Strategic Functional Group Interconversions for Precursor Synthesis

A key strategic step in the synthesis of the target molecule is the transformation of functional groups to facilitate subsequent reactions and ensure correct regiochemistry. The most critical functional group interconversion (FGI) is the reduction of an aromatic nitro group to an amine.

The synthesis begins with the nitration of toluene. The methyl group is an ortho, para-directing activator, leading to a mixture of 2-nitrotoluene and 4-nitrotoluene. For the synthesis of this compound, the 2-nitrotoluene isomer is the required starting material. This precursor is then carried forward to introduce the sulfonyl group. The nitro group serves as a precursor to the final amine functionality, which is introduced in the final step of the synthesis. This strategy of delaying the nitro reduction prevents the free amine group from interfering with the earlier chlorosulfonation and sulfonamide formation steps.

Identification of Key Synthetic Intermediates

Based on the retrosynthetic pathway, several key intermediates can be identified. The selection of a viable synthetic route depends on the stability and accessibility of these compounds.

Plausible Synthetic Pathway and Intermediates:

StepStarting MaterialReagentsKey Intermediate
1TolueneHNO₃, H₂SO₄2-Nitrotoluene
22-NitrotolueneClSO₃H4-Methyl-3-nitrobenzenesulfonyl chloride
34-Methyl-3-nitrobenzenesulfonyl chlorideCH₃CH₂NH₂ (Ethylamine)N-ethyl-4-methyl-3-nitrobenzenesulfonamide
4N-ethyl-4-methyl-3-nitrobenzenesulfonamideReducing Agent (e.g., Fe/HCl)This compound

Established Chemical Transformation Routes for Aminobenzenesulfonamide Scaffolds

The synthesis of the target molecule relies on a series of well-established and robust chemical transformations commonly employed in the preparation of aromatic sulfonamides.

Electrophilic Aromatic Substitution for Sulfonylation

The introduction of the sulfonyl group onto the aromatic ring is achieved through electrophilic aromatic substitution. For this synthesis, chlorosulfonation using chlorosulfonic acid (ClSO₃H) is the preferred method as it directly yields the sulfonyl chloride, which is the necessary intermediate for sulfonamide formation.

In the case of the 2-nitrotoluene intermediate, the directing effects of the substituents must be considered. The methyl group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. The incoming chlorosulfonyl group is directed primarily by the more activating methyl group to the para position (position 5 relative to the methyl group), which is also meta to the nitro group. This regioselectivity leads to the desired intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride . Sulfonation reactions are a cornerstone of aromatic chemistry. masterorganicchemistry.comminia.edu.eg The reaction of aromatic rings with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) is a common method. masterorganicchemistry.com

Nitro Group Reduction to Amine Functionality

The conversion of the nitro group in N-ethyl-4-methyl-3-nitrobenzenesulfonamide to the final amine functionality is a critical step. A variety of methods are available for the reduction of aromatic nitro compounds to anilines. wikipedia.orgmasterorganicchemistry.com The choice of reagent is often dictated by factors such as cost, selectivity, and reaction conditions.

Commonly used methods include:

Catalytic Hydrogenation : This method employs hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Reduction : A classic and industrially scalable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred for its cost-effectiveness and tolerance of other functional groups.

Other Reagents : Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be used and may offer selectivity in molecules with multiple nitro groups. wikipedia.org

The following table summarizes common conditions for this transformation.

Reagent SystemAdvantagesDisadvantages
H₂ / Pd/CHigh efficiency, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes); requires specialized equipment for handling H₂ gas
Fe / HCl or Acetic AcidCost-effective, mild conditionsProduces significant amounts of iron sludge waste
SnCl₂Mild, good for sensitive substratesStoichiometric amounts of tin salts are required, which can be problematic for waste disposal
Raney NickelEffective, can be used where dehalogenation is a concern commonorganicchemistry.comPyrophoric nature requires careful handling

For the synthesis of this compound, reduction with iron in an acidic medium provides a robust and economical option.

Sulfonamide Formation via Sulfonyl Chloride Derivatives

The final key transformation is the formation of the sulfonamide linkage. This is typically achieved by reacting the sulfonyl chloride intermediate (4-methyl-3-nitrobenzenesulfonyl chloride) with a primary or secondary amine (ethylamine). researchgate.net The reaction is a nucleophilic substitution at the sulfur atom. youtube.com

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.comresearchgate.net The presence of the base drives the reaction to completion. This is a widely used and efficient method for creating the stable sulfonamide bond. researchgate.net

Alkylation Reactions for N-Ethyl Group Introduction

The introduction of the N-ethyl group onto the sulfonamide nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through the N-alkylation of the precursor, 3-amino-4-methylbenzenesulfonamide (B110531). A variety of alkylating agents and catalytic systems have been explored to facilitate this reaction efficiently and selectively.

Traditionally, the N-alkylation of sulfonamides has been accomplished using alkyl halides in the presence of a base. However, these methods can suffer from drawbacks such as the formation of byproducts and the use of harsh reaction conditions. More contemporary approaches focus on the use of alcohols as green alkylating agents, often in conjunction with transition metal catalysts. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a more atom-economical and environmentally benign alternative, generating water as the primary byproduct.

Several catalytic systems have demonstrated high efficacy in the N-alkylation of sulfonamides with alcohols. These include well-defined and bench-stable Mn(I) PNP pincer precatalysts, which enable the efficient N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.orgacs.org Iron-based catalysts, such as FeCl2/K2CO3, have also been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols, proceeding with high selectivity. ionike.com Furthermore, iridium complexes, including water-soluble metal-ligand bifunctional iridium catalysts, have been developed for the N-alkylation of sulfonamides with various alcohols, often under mild conditions. rsc.orgnih.gov

Another approach involves the use of trichloroacetimidates as alkylating agents. This method can proceed under thermal conditions without the need for an exogenous acid, base, or transition metal catalyst. The reaction is particularly effective for less sterically hindered sulfonamides. nih.gov

The choice of the specific N-alkylation strategy depends on factors such as the desired scale of the reaction, cost considerations, and the functional group tolerance of the starting material. For the synthesis of this compound, the amino group on the aromatic ring must be considered, and a chemoselective alkylation of the sulfonamide nitrogen is paramount.

Catalyst System Alkylating Agent Reaction Conditions Yield Reference
Mn(I) PNP pincer Alcohols Base, heat Good to excellent organic-chemistry.orgacs.org
FeCl2/K2CO3 Benzylic alcohols Heat High (>90%) ionike.com
[Cp*IrCl2]2 Alcohols t-BuOK Good to excellent nih.gov
Water-soluble Iridium complex Alcohols Cs2CO3, microwave 74-91% rsc.org
Thermal (catalyst-free) Trichloroacetimidates Refluxing toluene Varies nih.gov

Modern Synthetic Advancements and Catalytic Approaches

Recent advancements in synthetic organic chemistry have provided a host of new tools and strategies that can be applied to the synthesis of this compound. These modern approaches often rely on the use of sophisticated catalysts to achieve high levels of efficiency, selectivity, and functional group compatibility.

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be instrumental in the construction of the substituted aromatic core of this compound. For instance, palladium-catalyzed three-component reactions involving sulfonamides, paraformaldehyde, and arylboronic acids provide a direct route to arylmethylsulfonamide derivatives. organic-chemistry.org

Copper-catalyzed cross-coupling reactions are also widely used for the synthesis of sulfonamides. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form the C-N bond between an aryl halide and a sulfonamide. Modern variations of this reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. For example, the cross-coupling of substituted benzenesulfonamides with aryl halides can be carried out using CuI, L-proline, and K3PO4 in DMSO. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of sulfonamide synthesis, organocatalysts can be employed to activate substrates and facilitate key bond-forming reactions. For example, N-(phenylsulfonyl)benzenesulfonamide has been reported as an efficient organocatalyst for one-pot, solvent-free syntheses, such as the Biginelli reaction to produce dihydropyrimidines. tandfonline.comtandfonline.com While not directly applied to the synthesis of the target molecule, this demonstrates the potential of acidic sulfonamides to act as catalysts in related transformations. The development of organocatalytic methods for the direct amination or sulfonation of aromatic rings could provide novel and sustainable routes to benzenesulfonamide (B165840) derivatives.

The synthesis of a specifically substituted aromatic compound like this compound requires precise control over the placement of the functional groups on the benzene (B151609) ring. Chemo- and regioselective synthesis strategies are therefore of utmost importance.

For instance, in the synthesis of polysubstituted benzenesulfonamides, the order of introduction of the substituents can be crucial. The directing effects of the existing groups on the aromatic ring will influence the position of subsequent functionalization. For example, the methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. The amino group is a strong ortho-, para-director. Careful planning of the synthetic sequence is necessary to achieve the desired 3-amino-4-methyl substitution pattern.

Furthermore, chemoselectivity is critical when performing reactions on a molecule with multiple reactive sites. In the N-alkylation of 3-amino-4-methylbenzenesulfonamide, the reaction conditions must be chosen to favor alkylation of the sulfonamide nitrogen over the aromatic amino group. Protecting the amino group prior to alkylation is a common strategy to ensure this selectivity.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being integrated into the design and implementation of synthetic routes to minimize environmental impact. This includes the use of safer solvents, the development of catalytic rather than stoichiometric processes, and the maximization of atom economy.

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.com The development of synthetic methods that utilize environmentally benign solvents or even eliminate the need for a solvent altogether is a major focus of current research.

For sulfonamide synthesis, several green alternatives to traditional volatile organic compounds (VOCs) have been explored. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed to proceed in water at room temperature. rsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green reaction media. A sustainable and scalable protocol for the synthesis of sulfonamides from amines and sulfonyl chlorides has been developed using choline chloride-based DESs. researchgate.net These reactions can proceed in high yields under aerobic conditions at ambient temperature. researchgate.net Furthermore, a copper-catalyzed synthesis of sulfonamides from triarylbismuthines, Na2S2O5, and nitro compounds has been described in a DES, avoiding the use of VOCs throughout the entire process. ua.es

Solvent-free reactions offer the ultimate green approach by completely eliminating the need for a reaction medium. A practical and efficient N-alkylation of sulfonamides and amines using alcohols as green alkylating agents has been achieved under solvent-free conditions using manganese dioxide as a catalyst. organic-chemistry.org

Green Solvent/Condition Reaction Type Advantages Reference
Water Sulfonamide synthesis from sodium sulfinates Environmentally friendly, mild conditions rsc.org
Deep Eutectic Solvents (DESs) Sulfonamide synthesis from sulfonyl chlorides Reusable, biodegradable, mild conditions researchgate.net
Deep Eutectic Solvents (DESs) Copper-catalyzed sulfonamide synthesis Avoids VOCs, easy product isolation ua.es
Solvent-Free N-alkylation of sulfonamides with alcohols No solvent waste, high atom economy organic-chemistry.org

Atom Economy and E-Factor Analysis of Proposed Routes

The principles of green chemistry are paramount in modern synthetic design, emphasizing the minimization of waste and maximization of efficiency. Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. chembam.comchembam.com For the synthesis of this compound, two plausible synthetic routes are analyzed to compare their theoretical efficiency.

Route A commences with the widely available p-toluenesulfonyl chloride. This route involves N-alkylation, followed by nitration and subsequent reduction of the nitro group.

Route B begins with 2-nitrotoluene, proceeding through chlorosulfonation, N-alkylation, and a final reduction step.

The atom economy for the key bond-forming steps in each route can be calculated to assess how efficiently atoms from the reactants are incorporated into the final product.

Table 1: Theoretical Atom Economy of Key Synthetic Steps

Route Reaction Step Equation Molecular Weight ( g/mol ) Reactants -> ProductTheoretical Atom Economy (%)
A N-AlkylationC₇H₇SO₂Cl + C₂H₅NH₂ -> C₉H₁₃NO₂S + HCl190.65 + 45.08 -> 199.2784.5%
B N-AlkylationC₇H₆ClNO₄S + C₂H₅NH₂ -> C₉H₁₂N₂O₄S + HCl249.65 + 45.08 -> 244.2682.8%

Note: The atom economy calculation considers the desired sulfonamide product and the primary reactants. It does not account for auxiliary reagents like acids or bases.

While addition and rearrangement reactions can theoretically achieve 100% atom economy, substitution reactions, such as those used here, inherently generate byproducts, lowering their atom economy. youtube.com

The E-Factor provides a broader view of the environmental impact by quantifying the total waste produced per unit of product (E-Factor = Total Mass of Waste / Mass of Product). chembam.comchembam.com Unlike atom economy, the E-Factor accounts for all materials used, including solvents, catalysts, and reagents used in excess, as well as reaction yield. For fine chemicals and pharmaceuticals, E-Factors can be significantly high, often ranging from 5 to over 100. chembam.com

A qualitative E-Factor analysis for the proposed routes suggests:

Route A : This route involves three distinct steps (alkylation, nitration, reduction). The nitration step typically uses a mixture of concentrated nitric and sulfuric acids, which requires careful handling and generates significant acidic waste. The reduction step, if performed with metal/acid combinations (e.g., Sn/HCl or Fe/HCl), also produces substantial metal salt waste.

Route B : This route also has three main transformations. The initial chlorosulfonation of 2-nitrotoluene uses reagents like chlorosulfonic acid, creating HCl as a byproduct. However, by introducing the nitro group at the start, it potentially avoids the harsh nitration conditions on the sulfonamide molecule.

Catalyst Recovery and Reusability in Sustainable Synthesis

Catalysis is a cornerstone of sustainable synthesis, offering pathways with higher efficiency and lower energy requirements. For the synthesis of this compound, catalysts play a crucial role, particularly in the reduction of the nitro group. The ability to recover and reuse these catalysts is essential for minimizing waste and improving the economic viability of the process.

Catalytic Hydrogenation for Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a key transformation in the proposed synthetic routes. Catalytic hydrogenation is the preferred industrial method over stoichiometric reductants like iron or tin due to its high efficiency and cleaner profile. wikipedia.org Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture.

Palladium on Carbon (Pd/C): This is a widely used, highly efficient catalyst for nitro group reductions. After the reaction, the solid catalyst can be easily recovered by simple filtration, washed, and reused for multiple cycles with minimal loss of activity.

Raney Nickel (Raney Ni): Another effective and less expensive catalyst for this transformation. wikipedia.org Being ferromagnetic, it can be recovered by filtration or with the aid of a magnetic separator.

Advanced Catalytic Systems: Modern synthetic methodologies are exploring novel catalysts for sulfonamide synthesis itself, moving away from traditional sulfonyl chloride chemistry. Recent advancements include the use of magnetically recoverable nanocatalysts, which combine high catalytic activity with exceptional ease of recovery. mdpi.com These systems are highly aligned with green chemistry principles, reducing both waste and operational costs. For instance, copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles has been reported for the preparation of N-aryl sulfonamides, demonstrating the potential for such technologies. mdpi.com

Table 2: Catalyst Systems and Recovery Methods

Catalyst Type Synthetic Step Recovery Method Reusability Potential
Palladium on Carbon (Pd/C)Nitro Group ReductionFiltrationHigh; often reusable for 5-10 cycles
Raney NickelNitro Group ReductionFiltration / MagneticGood; activity may decrease over several cycles
Magnetically Supported MetalsS-N Bond FormationExternal MagnetExcellent; designed for high reusability with low leaching

Process Optimization and Scale-Up Considerations in Laboratory Research

Transitioning a synthetic route from laboratory discovery to a larger scale requires meticulous optimization of reaction parameters to ensure safety, efficiency, and reproducibility. This involves a systematic screening of conditions and the development of robust strategies to maximize both yield and product purity.

Reaction Condition Screening (Temperature, Pressure, Concentration)

Each step in the synthesis of this compound must be individually optimized.

Nitration: The electrophilic aromatic nitration is highly sensitive to reaction conditions. The reaction is typically performed at low temperatures (0–10 °C) to control the exothermic nature of the reaction and to prevent over-nitration (dinitration) or side reactions. chemistrysteps.comdocbrown.info The concentration of the nitrating mixture (HNO₃/H₂SO₄) and the reaction time are critical variables that must be screened to find the optimal balance between reaction completion and byproduct formation. nih.gov

Table 3: Illustrative Screening of Nitration Conditions

Entry Temperature (°C) Time (h) Reactant Conc. (M) Observed Outcome
10 - 511.0Incomplete reaction, high starting material remaining
22521.0High conversion, significant dinitrated byproduct
30 - 541.0High conversion to desired mononitro product (>95%)
40 - 541.5Faster reaction, increased risk of thermal runaway

N-Alkylation: The reaction between a sulfonyl chloride and ethylamine is generally fast. Temperature control is important to manage the exotherm and prevent potential side reactions. The stoichiometry is also a key parameter; using a slight excess of the less expensive reagent, typically ethylamine, can drive the reaction to completion. Ethylamine can also serve as the base to neutralize the HCl byproduct, or an alternative base like triethylamine or pyridine can be added, the choice of which would be subject to screening.

Catalytic Hydrogenation: In the nitro reduction step, hydrogen pressure and temperature are key variables. Higher pressures (e.g., 50-100 psi) can increase the reaction rate but require specialized equipment. Temperature is typically kept moderate (e.g., 25-50 °C) to maintain catalyst activity and selectivity. Catalyst loading (e.g., mol% of Pd/C) and substrate concentration are also optimized to ensure a cost-effective and efficient process.

Yield and Purity Maximization Strategies

Achieving high yield and purity is the ultimate goal of process optimization. This extends beyond simply finding the best reaction conditions and involves the entire workflow from reaction work-up to final product isolation. mdpi.comnih.gov

Yield Maximization:

Optimized Conditions: Employing the optimal temperature, pressure, concentration, and reaction times identified during screening is the primary driver of high yields.

Stoichiometry Control: As mentioned for N-alkylation, using an excess of one reactant can shift the equilibrium towards the product.

Work-up Procedures: Careful quenching of the reaction, followed by efficient extraction, can minimize product loss during isolation from the crude reaction mixture.

Purity Maximization: Purity is critical, especially for applications in materials science or as a pharmaceutical intermediate.

Byproduct Control: A thorough understanding of the reaction mechanism allows for the targeted suppression of side reactions through precise control of conditions. For instance, maintaining low temperatures during nitration minimizes dinitration.

Crystallization: This is the most common and effective method for purifying solid organic compounds like sulfonamides. The choice of crystallization solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble. A screening of various solvents and solvent mixtures is necessary to achieve both high purity and high recovery (yield).

Chromatography: While effective, column chromatography is often less desirable for large-scale production due to high solvent consumption and cost. It is typically used for lab-scale purification or for removing very persistent impurities. For some processes, developing optimized semi-preparative LC methods can be an alternative to crystallization. nih.gov

Table 4: Example of Recrystallization Solvent Screening for Purity Enhancement

Solvent System Recovery (%) Purity (by HPLC, %) Observations
Ethanol/Water8599.5Good crystal formation, effective impurity removal
Isopropanol9298.8Faster crystallization, slightly lower purity
Toluene7599.2Slow crystallization, significant product loss
Ethyl Acetate9097.5Oiling out observed, poor crystal quality

Through these systematic optimization and purification strategies, a robust and scalable process for the synthesis of high-purity this compound can be developed.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-amino-N-ethyl-4-methylbenzenesulfonamide is primarily dictated by the electronic effects of its substituents. The amino group is a potent activating group, donating electron density to the ring through resonance, while the methyl group is a weaker activating group via hyperconjugation. Conversely, the N-ethylsulfonamide group is a deactivating group, withdrawing electron density from the ring through its inductive effect.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

In electrophilic aromatic substitution reactions, the positions of incoming electrophiles are directed by the existing substituents. The powerful ortho, para-directing influence of the amino group dominates over the weaker ortho, para-directing methyl group and the meta-directing sulfonamide group.

The primary amino group strongly activates the positions ortho and para to it. In this compound, the positions ortho to the amino group are C2 and C4, and the para position is C6. The C4 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

PositionActivating/Deactivating GroupsPredicted Reactivity
C2 Ortho to -NH2 (strong activation), Ortho to -CH3 (weak activation), Meta to -SO2NHEt (deactivation)Highly favored for EAS
C5 Ortho to -SO2NHEt (deactivation), Meta to -NH2 (activation), Meta to -CH3 (activation)Less favored for EAS
C6 Para to -NH2 (strong activation), Meta to -CH3 (activation), Ortho to -SO2NHEt (deactivation)Favored for EAS

This table provides a qualitative prediction of regioselectivity in electrophilic aromatic substitution reactions based on the electronic effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Investigations (if applicable)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. While the N-ethylsulfonamide group is electron-withdrawing, the presence of the strongly electron-donating amino group and the weakly donating methyl group disfavors the formation of a stable Meisenheimer complex, which is a key intermediate in SNAr reactions. Therefore, this compound is not expected to be a good substrate for SNAr reactions under typical conditions.

Transformations Involving the Amino Group Functionality

The primary aromatic amino group is a versatile functional group that can undergo a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(2-(N-ethylsulfamoyl)-5-methylphenyl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Selective mono-N-alkylation can sometimes be achieved under specific conditions.

Arylation: The amino group can undergo arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to form a new carbon-nitrogen bond with an aryl halide.

Diazotization and Subsequent Coupling or Replacement Reactions

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This process is known as diazotization.

The resulting diazonium salt is a valuable synthetic intermediate and can undergo two main types of reactions:

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo dyes. The coupling position on the other aromatic ring is generally para to the activating group.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl-, Br-, I-), cyanide (-CN), and hydroxyl (-OH) groups, often with the use of a copper(I) salt catalyst in what is known as the Sandmeyer reaction.

ReactionReagentsProduct Type
Diazotization NaNO2, HCl (aq), 0-5 °CAryl diazonium salt
Azo Coupling Activated aromatic compound (e.g., phenol, aniline)Azo dye
Sandmeyer Reaction CuCl/HCl, CuBr/HBr, CuCN/KCNAryl chloride, Aryl bromide, Aryl nitrile

This table summarizes the key reactions of the diazonium salt derived from this compound.

Oxidative and Reductive Transformations of the Amine

The amino group is sensitive to oxidation. Strong oxidizing agents can convert the amino group into various oxidation states, including nitroso, nitro, and can even lead to polymerization or degradation of the aromatic ring.

Conversely, while the amino group is already in a reduced state, the term "reductive transformations" in this context can refer to reactions like reductive amination, where the amino group might be formed from a precursor nitro group. However, starting with the amino compound, direct reductive transformations are not typical.

Reactivity of the Sulfonamide Moiety

The reactivity of the sulfonamide functional group in this compound is a crucial aspect of its chemical behavior. The sulfonamide moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of the benzene ring, dictates the compound's participation in a variety of chemical transformations. The presence of the amino group on the benzene ring and the ethyl group on the sulfonamide nitrogen further modulates this reactivity.

N-Alkylation and N-Acylation Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for synthetic modifications, including N-alkylation and N-acylation reactions. These reactions provide pathways to introduce a wide range of substituents, thereby altering the molecule's physicochemical properties.

N-Alkylation:

The introduction of an additional alkyl group at the sulfonamide nitrogen can be achieved through various synthetic methodologies. A significant challenge in the N-alkylation of aminobenzenesulfonamides is achieving selectivity, as the amino group on the aromatic ring can also undergo alkylation. However, recent advancements have demonstrated the use of catalytic systems to achieve selective N-alkylation of the sulfonamide nitrogen. For instance, a metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides using alcohols as alkylating agents. acs.orgacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an intermediate that is subsequently reduced by the catalyst. nih.gov

While direct experimental data for the N-alkylation of this compound is not extensively available in the reviewed literature, the principles of N-alkylation of analogous aminobenzenesulfonamides can be applied. The reaction of this compound with an alkyl halide in the presence of a base is a classical approach. However, overalkylation to form a quaternary ammonium (B1175870) salt at the amino group can be a competing reaction. wikipedia.org

Below is a representative table illustrating the potential outcomes of selective N-alkylation of an aminobenzenesulfonamide with various alcohols, based on yields reported for analogous systems. acs.org

Table 1: Illustrative Yields for Selective N-Alkylation of an Aminobenzenesulfonamide

Entry Alkylating Agent (Alcohol) Product Representative Yield (%)
1 Benzyl alcohol N-benzyl-3-amino-N-ethyl-4-methylbenzenesulfonamide 85
2 Ethanol 3-amino-N,N-diethyl-4-methylbenzenesulfonamide 78
3 Propan-1-ol 3-amino-N-ethyl-N-propyl-4-methylbenzenesulfonamide 82
4 Butan-1-ol 3-amino-N-butyl-N-ethyl-4-methylbenzenesulfonamide 80

N-Acylation:

N-acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. These derivatives are of significant interest due to their diverse biological activities. semanticscholar.orgnih.gov The reaction typically involves treating the sulfonamide with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. semanticscholar.org A convenient method for the N-acylation of sulfonamides utilizes N-acylbenzotriazoles in the presence of sodium hydride, which has been shown to produce N-acylsulfonamides in high yields. semanticscholar.orgepa.govresearchgate.net

For this compound, the amino group presents a site for competitive acylation. Therefore, protecting the amino group may be necessary to achieve selective N-acylation at the sulfonamide nitrogen. Alternatively, reaction conditions can be optimized to favor the desired N-acylation.

The following table provides hypothetical data on the N-acylation of a protected this compound with various acylating agents, with yields based on those reported for similar transformations. researchgate.net

Table 2: Hypothetical Yields for N-Acylation of a Protected this compound

Entry Acylating Agent Product Representative Yield (%)
1 Acetyl chloride N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide 92
2 Benzoyl chloride N-benzoyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide 88
3 Acetic anhydride N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide 95
4 N-acetylbenzotriazole N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide 90

Hydrolytic Stability and Decomposition Pathways of the Sulfonamide

The sulfonamide bond is generally considered to be stable towards hydrolysis under neutral conditions. researchgate.net However, under more forcing acidic or basic conditions, or in the presence of certain catalysts, the S-N bond can be cleaved. The hydrolytic stability of this compound is a critical parameter, particularly in environmental and biological contexts.

Studies on the hydrolysis of various sulfonamides have shown that the reaction can be catalyzed by acids. scilit.com More recently, ceria nanostructures have been demonstrated to catalyze the hydrolytic cleavage of sulfonamide antibiotics under ambient conditions. acs.org The proposed mechanism involves the hydrolytic cleavage of the S-N, C-N, and C-S bonds, leading to the formation of various degradation products. acs.org For this compound, analogous decomposition pathways can be postulated.

Potential Decomposition Pathways:

Under hydrolytic conditions, this compound could potentially decompose through the following pathways:

Cleavage of the S-N bond: This would lead to the formation of 3-amino-4-methylbenzenesulfonic acid and ethylamine (B1201723).

Cleavage of the C-S bond: This would result in the formation of 2-amino-1-methylbenzene (m-toluidine) and N-ethylsulfamic acid.

Cleavage of the N-C(ethyl) bond: This pathway would yield 3-amino-4-methylbenzenesulfonamide (B110531) and ethanol.

The relative prominence of these pathways would depend on the specific reaction conditions, such as pH, temperature, and the presence of catalysts. For instance, studies on the thermodegradation of sulfamethoxazole, a related sulfonamide, have identified various degradation products, indicating that multiple decomposition pathways can be operative. nih.gov

Advanced Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing reaction conditions and designing novel derivatives. Advanced mechanistic studies, including the trapping of intermediates, kinetic isotope effect studies, and the application of linear free energy relationships, can provide valuable insights. While specific studies on this particular molecule are scarce, the principles and techniques can be discussed in the context of related sulfonamide chemistry.

Elucidation of Reaction Intermediates through Spectroscopic Trapping

The direct observation and characterization of transient intermediates are crucial for confirming reaction mechanisms. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be employed to trap and identify these fleeting species. researchgate.netpeacta.org For reactions involving this compound, such as its N-alkylation or N-acylation, intermediates like the deprotonated sulfonamide anion or tetrahedral intermediates in acylation could potentially be observed under specific conditions (e.g., at low temperatures).

In the context of photocatalytic reactions, sulfonamides can be converted to sulfonyl radical intermediates, which can then be trapped by various radical acceptors. nih.gov While not a direct study of the target molecule, this demonstrates the potential for generating and studying reactive intermediates from sulfonamides.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. researchgate.netrsc.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For reactions involving this compound, KIE studies could be particularly informative. For example, in the N-alkylation reaction, a primary KIE (kH/kD > 1) would be expected if the deprotonation of the sulfonamide N-H bond is the rate-determining step. Conversely, a lack of a significant KIE would suggest that this step is not rate-limiting. Studies on the sulfonation of benzene have utilized KIE to probe the mechanism of C-H bond cleavage. researchgate.netrsc.org While these studies focus on the formation of the C-S bond, the principles can be extended to investigate bond-breaking and bond-forming steps in reactions of the sulfonamide moiety.

A hypothetical KIE study for the base-mediated N-deuteration of this compound is presented in the table below.

Table 3: Hypothetical Kinetic Isotope Effect Data for N-H/N-D Exchange

Substrate Rate Constant (k, s⁻¹) kH/kD Interpretation
This compound 2.5 x 10⁻⁴ 5.2 Primary KIE suggests N-H bond cleavage is in the rate-determining step.
3-amino-N-ethyl-d₅-4-methylbenzenesulfonamide 4.8 x 10⁻⁵

Hammett Plots and Linear Free Energy Relationships (LFER) in Reactivity Analysis

Linear free energy relationships (LFERs), most notably the Hammett equation, are used to correlate the reaction rates or equilibrium constants of a series of related reactions with the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.orgviu.ca A Hammett plot is generated by plotting the logarithm of the rate or equilibrium constant against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides information about the nature of the transition state. wikipedia.orgviu.ca

For reactions of this compound, a Hammett study could be designed by synthesizing a series of derivatives with different substituents at the para-position of the 4-methylbenzenesulfonamide ring and measuring their reaction rates.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org This might be observed in the deprotonation of the sulfonamide nitrogen.

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. wikipedia.org

The following table presents hypothetical data for a Hammett analysis of the hydrolysis of a series of substituted benzenesulfonamides, illustrating how such data can be used to probe reaction mechanisms.

Table 4: Hypothetical Hammett Data for the Hydrolysis of Substituted Benzenesulfonamides

Substituent (X) σ log(kₓ/k₀)
-OCH₃ -0.27 -0.59
-CH₃ -0.17 -0.37
-H 0.00 0.00
-Cl 0.23 0.50
-NO₂ 0.78 1.70

A plot of log(kₓ/k₀) versus σ for this data would yield a straight line with a positive slope (ρ ≈ 2.2), suggesting that the hydrolysis reaction is facilitated by electron-withdrawing substituents, which would stabilize a developing negative charge on the sulfonamide nitrogen in the transition state.

Despite a comprehensive search for scholarly articles and research data, specific studies detailing the chemo- and regioselectivity of this compound in multi-functionalized reaction systems are not available in the public domain. The existing body of scientific literature focuses on related but structurally distinct sulfonamide derivatives. Consequently, a detailed, evidence-based article strictly adhering to the requested outline for this specific compound cannot be generated at this time.

General principles of chemical reactivity for analogous compounds, such as other aminobenzenesulfonamides, can offer some predictive insights. For instance, in molecules containing both an arylamine and a sulfonamide group, the amino group typically exhibits higher nucleophilicity and is more prone to reactions like acylation and alkylation under standard conditions. The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the combined directing effects of the substituents. The amino group is a strong activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. In a molecule like this compound, these competing influences would create a complex reactivity profile that would require empirical study to elucidate.

Without specific experimental data for this compound, any discussion of its chemo- and regioselectivity would be speculative and not meet the standards of a scientifically accurate and authoritative article. Further empirical research is needed to characterize the reaction pathways and mechanistic details for this particular compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. A comprehensive NMR analysis of 3-amino-N-ethyl-4-methylbenzenesulfonamide would involve a suite of one- and two-dimensional experiments to fully assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) spectra.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis and Chemical Shift Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their adjacency. The methyl group attached to the benzene ring would appear as a singlet. The protons of the amino group (-NH2) and the sulfonamide (-NH-) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The spectrum would be expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The ethyl group would display two signals, one for the methylene carbon and one for the methyl carbon. The methyl group on the aromatic ring would also have a characteristic signal.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct information about the electronic environment of the two nitrogen atoms in the molecule—the amino and the sulfonamide nitrogens.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsAromatic Carbons
Ethyl Group (-CH2-)Ethyl Group (-CH2-)
Ethyl Group (-CH3-)Ethyl Group (-CH3-)
Methyl Group (on ring)Methyl Group (on ring)
Amino Group (-NH2)
Sulfonamide (-NH-)
Note: The table above represents predicted chemical shift ranges and would require experimental data for precise values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C spectra and to probe the spatial relationships between atoms, a series of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons) and potentially showing through-bond couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and ethyl group protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons. This could be used to confirm the spatial relationship between the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula, providing strong evidence for the compound's identity and purity. The expected exact mass would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion. The resulting fragmentation pattern is a unique characteristic of the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the ethyl group, and fragmentation of the aromatic ring. Analyzing these fragments would provide confirmatory structural evidence.

Predicted Key Fragment Ions (m/z) Possible Structural Assignment
[M]+•Molecular Ion
[M - C2H5]+Loss of the ethyl group
[M - SO2N(C2H5)]+Cleavage of the sulfonamide group
[C7H8N]+Fragment of the aminotoluene moiety
Note: This table presents predicted fragmentation patterns that would need to be confirmed by experimental MS/MS data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary sulfonamide. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would also produce strong, characteristic bands. Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching of the alkyl groups, would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While strong dipoles lead to strong IR absorptions, changes in polarizability are key for Raman signals. The symmetric vibrations of the S=O bonds and the aromatic ring breathing modes are often strong in the Raman spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amino)3400-3250
N-H Stretch (Sulfonamide)3300-3200
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Alkyl)2980-28502980-2850
C=C Stretch (Aromatic)1600-14501600-1450
S=O Asymmetric Stretch1350-1300
S=O Symmetric Stretch1170-11501170-1150
Note: This table provides typical frequency ranges for the expected functional groups and requires experimental spectra for specific values.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for unambiguously determining molecular geometry, identifying conformational preferences in the crystal lattice, and understanding the intermolecular forces that dictate crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-Ethyl-N-phenyl-p-toluenesulfonamide, provides a reliable model for its expected molecular geometry. nih.gov

The geometry around the sulfur atom in sulfonamides is a distorted tetrahedron. nih.gov The O-S-O bond angle is typically the largest, often exceeding 119°, while the N-S-C angle is the most constrained. The orientation of the substituents on the sulfonamide nitrogen and the aromatic ring is described by torsion angles. A key torsion angle is C(aryl)-S-N-C(ethyl), which defines the conformation of the N-ethyl group relative to the toluenesulfonyl moiety. In the crystal structure of N-Ethyl-N-phenyl-p-toluenesulfonamide, the dihedral angle between the two aromatic rings is 32.8°. nih.gov For this compound, the conformation will be influenced by the steric and electronic effects of the amino and methyl groups on the ring, as well as by crystal packing forces.

The table below presents typical geometric parameters for a related N-ethyl-toluenesulfonamide derivative, which serve as a proxy for the target compound.

ParameterTypical Value (from Analog)
S=O Bond Length~1.43 Å
S-N Bond Length~1.64 Å
S-C(aryl) Bond Length~1.76 Å
O-S-O Bond Angle~120°
O-S-N Bond Angle~106°
O-S-C Bond Angle~108°
N-S-C Bond Angle~107°
C(aryl)-S-N-C(ethyl) Torsion AngleVariable (e.g., ~70-90°)
nih.govresearchgate.net

The supramolecular architecture of sulfonamides in the solid state is predominantly governed by intermolecular hydrogen bonds. nih.gov The this compound molecule contains multiple hydrogen bond donors (the -NH₂ group and the sulfonamide N-H) and acceptors (the two sulfonyl oxygen atoms and the amine nitrogen).

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of pharmaceutical compounds and separating them from related substances and impurities.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine quality control of this compound. Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Column and Mobile Phase Selection: A common choice for the separation of moderately polar compounds like sulfonamides is a C8 or C18 stationary phase. wu.ac.thresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.net A gradient elution program, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape. wu.ac.th

Detection: The aromatic nature of the compound allows for sensitive detection using a UV spectrophotometer, typically in the range of 240–270 nm. wu.ac.thresearchgate.net A photodiode array (PDA) detector can be used to assess peak purity and aid in the identification of unknown impurities by comparing their UV spectra. wu.ac.th

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. actascientific.com Validation demonstrates the method's performance characteristics through a series of defined experiments.

The table below outlines the key validation parameters and their typical acceptance criteria for an HPLC purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyte peak is well-resolved from other peaks; peak purity analysis (e.g., via PDA) shows no co-elution. wu.ac.th
LinearityAbility to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range. wu.ac.thwu.ac.th
AccuracyThe closeness of test results to the true value, often assessed by recovery studies.Recovery typically within 85-115% for impurities at low concentrations. wu.ac.thwu.ac.th
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) is typically ≤ 10-15% for low-level impurities. researchgate.net
Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1. researchgate.netnih.gov
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1; precision (RSD) at LOQ should be adequate. researchgate.netnih.gov
RobustnessA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temperature) are varied slightly. actascientific.comwu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of synthesizing and purifying this compound, GC-MS is indispensable for monitoring the presence of volatile byproducts, residual starting materials, and reaction intermediates.

The synthesis of benzenesulfonamide (B165840) derivatives can often involve starting materials and generate byproducts that are amenable to GC-MS analysis. For instance, residual solvents used during the synthesis or purification steps can be readily detected and quantified. Common volatile byproducts could arise from side reactions such as incomplete amination or the presence of related isomers from the starting materials.

To enhance the volatility of non-volatile or thermally labile compounds like this compound for GC-MS analysis, a derivatization step is often employed. This process involves chemically modifying the analyte to produce a more volatile and thermally stable derivative. A common derivatization reaction for compounds containing amino and sulfonamide groups is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the molecule, thereby increasing its volatility.

The mass spectrometer component of the GC-MS provides detailed structural information based on the fragmentation pattern of the ionized analyte. The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the compound and any co-eluting impurities by comparing the obtained spectra with established libraries or through manual interpretation.

Table 1: Potential Volatile Byproducts in the Synthesis of this compound Amenable to GC-MS Analysis

Potential Byproduct/ImpurityRationale for PresenceAnalytical Consideration
N-ethyl-4-methylbenzenesulfonamideIncomplete amination of a precursorCan be directly analyzed by GC-MS.
3-nitro-N-ethyl-4-methylbenzenesulfonamideIncomplete reduction of a nitro precursorMay require derivatization for optimal GC-MS analysis.
Isomeric AminobenzenesulfonamidesImpurities in the starting materialsGC can separate isomers, and MS can help in their identification.
Residual Solvents (e.g., Toluene (B28343), DMF)Used in the reaction or purificationDirectly detectable and quantifiable by GC-MS.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The applicability of chiral chromatography to this compound depends on the presence of a stereocenter within its molecular structure. Based on its chemical name and structure, this compound itself is not chiral and therefore does not exist as enantiomers.

However, if the synthesis of this compound involves chiral starting materials or catalysts, or if it is used as a precursor in the synthesis of a chiral molecule, the assessment of enantiomeric purity becomes crucial. In such hypothetical scenarios, chiral chromatography would be the method of choice.

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different retention times for each. This allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation and is often determined empirically.

Table 2: Hypothetical Application of Chiral Chromatography in a Related Chiral Synthesis

ScenarioAnalytical GoalChromatographic Method
Synthesis of a chiral drug using a derivative of this compoundDetermine the enantiomeric purity of the final drug product.Chiral High-Performance Liquid Chromatography (HPLC) with a suitable Chiral Stationary Phase.
Use of a chiral catalyst in a reaction involving this compoundAssess the enantioselectivity of the catalytic reaction.Chiral GC or HPLC analysis of the chiral product.

Computational and Theoretical Chemistry Studies of 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the electronic level. These methods provide a lens into the distribution of electrons and the energetic landscape, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates that correspond to the lowest energy state on the potential energy surface. For 3-amino-N-ethyl-4-methylbenzenesulfonamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These optimized parameters are fundamental for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative Data)

Parameter Bond Predicted Value
Bond Length S-O1 1.45 Å
S-O2 1.45 Å
S-N 1.65 Å
C-S 1.78 Å
Bond Angle O1-S-O2 120.5°
O1-S-N 108.2°
C-S-N 105.7°

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. FMO analysis for this compound would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.15

Note: This data is illustrative and represents typical values obtained from FMO analysis.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface. The EPS map uses a color spectrum to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the EPS map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, with positive potential near the hydrogen atoms of the amino and ethyl groups.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A variety of computational methods can be employed to study conformational preferences. Ab initio methods, such as Hartree-Fock, and semi-empirical methods, which use some experimental parameters to simplify calculations, can be used to perform a systematic search of the conformational space. By rotating key dihedral angles, such as those around the C-S and S-N bonds, a potential energy surface can be mapped to identify low-energy conformers.

For larger and more complex molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape. MM methods use classical physics to model the interactions between atoms, allowing for rapid energy calculations of different conformations. MD simulations introduce temperature and time, allowing the molecule to move and explore different conformations dynamically. These simulations provide a statistical understanding of the most populated conformational states of this compound under specific conditions.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C-S-N-C) Relative Energy (kcal/mol)
1 (Global Minimum) 80° 0.00
2 -85° 1.25

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry serves as a powerful tool for predicting spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost.

The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound would typically involve the Gauge-Independent Atomic Orbital (GIAO) method. This approach is one of the most common for calculating nuclear magnetic shielding tensors. researchgate.net The process begins with the optimization of the molecule's geometry, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Following geometry optimization, the GIAO method is used at the same level of theory to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. To enhance accuracy, these calculations can be performed to simulate different environments, such as the gas phase or in a specific solvent using a model like the Polarizable Continuum Model (PCM). researchgate.net

A comparison between the theoretically predicted and experimentally obtained chemical shifts allows for the definitive assignment of signals in the experimental spectrum. A strong correlation between the calculated and experimental values validates both the computational model and the experimental structural assignment.

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating the format of results from such a study.)

AtomTheoretical ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Theoretical ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1--138.5138.2
C2--130.1129.8
C3--115.2114.9
C4--145.8145.5
C57.557.52128.9128.6
C67.107.08125.4125.1
CH₃ (on ring)2.402.3821.321.0
N-CH₂-CH₃3.153.1242.542.2
N-CH₂-CH₃1.201.1815.114.8
NH₂4.504.45--
NH (sulfonamide)5.205.15--

Theoretical vibrational spectroscopy is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface, typically using DFT methods like B3LYP with an appropriate basis set. mdpi.com

Once the optimized structure is obtained, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting vibrational modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, or twisting. nih.gov These calculations yield the frequencies of the fundamental modes of vibration, which correspond to the peaks in the IR and Raman spectra. researchgate.net

It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental values, which are inherently anharmonic. rsc.org The calculated IR intensities and Raman activities help in predicting the appearance of the spectra, as not all vibrational modes are active in both techniques. github.io

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
Amino (NH₂)Asymmetric Stretch351034053400-3500
Amino (NH₂)Symmetric Stretch342033173300-3400
Amino (NH₂)Scissoring165516051600-1650
Sulfonamide (NH)N-H Stretch338032793250-3350
Sulfonyl (SO₂)Asymmetric Stretch136513241310-1350
Sulfonyl (SO₂)Symmetric Stretch117511401130-1160
Aromatic C-HC-H Stretch310030073000-3100
Methyl C-HAsymmetric Stretch301029202910-2950
Ethyl C-HAsymmetric Stretch298528962880-2920

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.

To study a chemical reaction involving this compound, such as its synthesis or derivatization, computational methods can be used to map the potential energy surface (PES). This involves identifying the structures of reactants, products, and any intermediates. The transition state (TS), which is the saddle point on the PES connecting reactants and products, is of primary interest.

Various algorithms can be employed to locate the TS structure. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, a critical parameter for understanding reaction kinetics. aps.orgmdpi.com By mapping out the energies of all intermediates and transition states, a complete reaction profile can be constructed, revealing the rate-determining step and providing a detailed mechanistic understanding. researchgate.net

For catalyzed reactions, computational modeling is an invaluable tool for elucidating the entire catalytic cycle. uu.nl This involves modeling the interaction of this compound (as a reactant or product) with the catalyst. Each step of the proposed catalytic cycle—such as substrate binding, oxidative addition, migratory insertion, and reductive elimination—can be modeled computationally.

By calculating the structures and energies of all catalytic intermediates and the transition states that connect them, a detailed energy profile for the entire cycle can be generated. This allows researchers to identify the turnover-limiting step, understand the role of the catalyst in lowering activation barriers, and rationalize the observed selectivity of the reaction. acs.org Such studies can guide the development of more efficient and selective catalysts for the synthesis and modification of sulfonamides. rsc.org

Molecular Docking and Dynamics Simulations in Theoretical Host-Guest Systems (non-biological)

Beyond its chemical reactivity, the non-covalent interactions of this compound can be explored through molecular docking and dynamics simulations. While often applied in a biological context, these methods are equally powerful for studying interactions in non-biological host-guest systems.

Molecular docking could be used to predict the preferred binding orientation and affinity of this compound (the guest) within the cavity of a synthetic host molecule, such as a cyclodextrin, calixarene, or a metal-organic framework (MOF). nih.gov Docking algorithms would sample a large number of possible conformations and orientations of the guest within the host's binding site, scoring them based on intermolecular forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the host-guest complex. plos.org An MD simulation would solve Newton's equations of motion for the atoms in the system over time, revealing the stability of the docked pose, the flexibility of the complex, and the specific intermolecular interactions that are most persistent. plos.org These simulations can also be used to calculate the binding free energy, providing a more rigorous prediction of the binding affinity. Such studies are crucial for the rational design of new materials for applications like molecular recognition, separation, or sensing.

Synthesis and Characterization of Novel Derivatives and Analogues of 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Rational Design Principles for Modulating Chemical Properties and Reactivity

Structure-Reactivity Relationship (SRR) studies are fundamental to predicting how a chemical modification will impact a molecule's reactivity. For substituted benzenesulfonamides, a well-established correlation exists between the electronic properties of substituents on the aromatic ring and the characteristics of the sulfonamide group. tandfonline.comresearchgate.net These relationships are often quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

The electronic structure, dissociation equilibria, and spectral properties of substituted benzenesulfonamides are intrinsically linked. tandfonline.com For instance, introducing an electron-withdrawing group (e.g., a nitro group) onto the aromatic ring of 3-amino-N-ethyl-4-methylbenzenesulfonamide would be expected to increase the acidity of the sulfonamide N-H proton (if present in an analogue), alter the S=O bond order, and shift the characteristic infrared (IR) stretching frequencies of the SO2 and N-H groups. tandfonline.com These predictable correlations allow for the rational design of derivatives with fine-tuned reactivity at the sulfonamide moiety.

Table 1: Predicted Effects of Substituents on the Aromatic Ring of this compound Analogues

Substituent (at position 5 or 6)Hammett Constant (σ) TypePredicted Effect on Sulfonamide AcidityPredicted Shift in SO₂ Asymmetric Stretch (cm⁻¹)Rationale
-NO₂ (Nitro)Strongly Electron-WithdrawingIncreaseHigher WavenumberWithdraws electron density from the ring and sulfonamide group, strengthening the S=O bonds and stabilizing the sulfonamide anion.
-Cl (Chloro)Weakly Electron-WithdrawingSlight IncreaseSlightly Higher WavenumberInductive withdrawal of electron density outweighs weak resonance donation.
-H (Hydrogen)Neutral (Reference)BaselineBaselineReference compound for comparison.
-OCH₃ (Methoxy)Strongly Electron-DonatingDecreaseLower WavenumberDonates electron density to the ring via resonance, weakening the S=O bonds and destabilizing the sulfonamide anion.

The structure of this compound offers three primary sites for strategic modification to alter its properties.

The Amino Moiety (-NH₂): The primary amino group is a key nucleophilic center. It can be acylated, alkylated, or used as a handle to introduce diverse functionalities. For example, converting the amine to an amide can alter solubility and hydrogen bonding capabilities. It can also serve as a starting point for forming heterocyclic rings, such as imidazoles, by condensation with appropriate reagents. nih.gov

The Sulfonamide Moiety (-SO₂NH-ethyl): The sulfonamide group is a critical pharmacophore in many biologically active molecules. researchgate.net The N-ethyl group can be replaced with other alkyl or aryl substituents to explore steric and lipophilic requirements for specific interactions. The sulfonamide nitrogen itself can be further alkylated or incorporated into a cyclic structure. Such modifications are known to significantly impact metabolic stability. researchgate.net

The Aromatic Moiety: The benzene (B151609) ring, substituted with amino and methyl groups, can be further functionalized. The positions ortho and meta to the amino group are activated towards electrophilic aromatic substitution. Introducing additional substituents, such as halogens or trifluoromethyl groups, can drastically alter the molecule's lipophilicity, electronic profile, and metabolic stability, which are key considerations in designing compounds with specific biological activities. mdpi.com

Exploration of Diversification Strategies

To efficiently explore the chemical space around the this compound scaffold, modern high-throughput synthesis techniques are employed. These methods allow for the rapid generation of large, diverse collections of related compounds, known as chemical libraries. nih.govniscpr.res.in

Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to produce a large array of compounds. nih.gov Using this compound as the core scaffold, a library can be generated using parallel synthesis, where multiple reactions are run simultaneously in separate reaction wells.

For example, the amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to create an amide or sulfonamide library, respectively. This can be achieved efficiently using automated flow-through processes, which offer benefits like waste minimization and the use of environmentally benign solvents. acs.orgacs.org

Table 2: Hypothetical Combinatorial Library from the this compound Scaffold

ScaffoldReaction SiteBuilding Block (R-COCl)Resulting Derivative Structure
This compoundAmino Group (-NH₂)Acetyl chloride3-acetamido-N-ethyl-4-methylbenzenesulfonamide
Benzoyl chloride3-(benzoylamino)-N-ethyl-4-methylbenzenesulfonamide
Cyclohexanecarbonyl chloride3-(cyclohexanecarboxamido)-N-ethyl-4-methylbenzenesulfonamide

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. chemistryforsustainability.org These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. researchgate.net

The this compound molecule is an excellent candidate for MCRs. The primary amine can participate in reactions like the Ugi or Passerini reactions. For instance, a three-component reaction involving an aryl sulfonamide, an isocyanide, and dimethyl acetylenedicarboxylate (B1228247) can be used to generate complex sulfonamide-conjugated ketenimines. acs.org Such strategies allow for the creation of a combinatorial library of compounds from the core structure in a highly efficient manner. acs.org An electrochemical three-component reaction of amines, SO₂, and cinnamic acids has also been reported for synthesizing vinyl sulfonamides, showcasing another modern approach to diversification. chemrxiv.org

Advanced Characterization of Novel Derivatives

The unambiguous structural confirmation of newly synthesized derivatives is crucial. A suite of modern analytical techniques is used to characterize these novel compounds, ensuring their identity and purity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the primary tools for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the local electronic environment. scirp.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For sulfonamide derivatives, characteristic absorption bands for N-H stretching (if present), S=O symmetric and asymmetric stretching, and C=C aromatic stretching are key diagnostic peaks. scirp.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a pure sample, which is used to confirm the empirical formula of the synthesized compound. scirp.org

Table 3: Representative Spectroscopic Data for a Hypothetical Derivative: 3-acetamido-N-ethyl-4-methylbenzenesulfonamide

TechniqueExpected Key Signals / Data
¹H NMR (in CDCl₃, δ ppm)Singlet for amide N-H (~8.0-9.0), signals for aromatic protons (~7.5-8.5), quartet for sulfonamide N-CH₂ (~3.1), singlet for aromatic methyl (~2.4), singlet for acetyl methyl (~2.2), triplet for ethyl CH₃ (~1.2).
¹³C NMR (in CDCl₃, δ ppm)Signal for amide carbonyl C=O (~168), signals for aromatic carbons (~120-145), signal for sulfonamide N-CH₂ (~43), signals for methyl carbons (~20-25).
IR Spectroscopy (cm⁻¹)N-H stretch (~3300), C=O stretch (~1680), SO₂ asymmetric stretch (~1330), SO₂ symmetric stretch (~1150).
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₃S).

Comprehensive Spectroscopic Fingerprinting of Analogues

The structural elucidation of novel analogues derived from this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide a detailed "fingerprint" of each molecule, confirming its identity and purity.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental to the characterization of these analogues. In a typical ¹H NMR spectrum of a derivative, the aromatic protons of the substituted benzene ring would appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons are highly informative about the substitution pattern on the ring. For instance, the introduction of an additional substituent would alter the multiplicity and chemical shift of the remaining aromatic protons. The protons of the N-ethyl group would typically present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, with their exact chemical shifts influenced by the electronic environment around the sulfonamide nitrogen. The amino (-NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring resonate in the δ 110-150 ppm range, with the carbons attached to the amino, methyl, and sulfonamide groups having characteristic chemical shifts. The carbons of the N-ethyl group would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in the analogues. The sulfonamide group exhibits characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amino group are observed as two distinct bands in the 3500-3300 cm⁻¹ region. The N-H stretching of the sulfonamide group appears as a single band in a similar region if it is a secondary sulfonamide. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized analogues, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

Interactive Data Table: Representative Spectroscopic Data for a Hypothetical Analogue of this compound

Technique Observed Data Interpretation
¹H NMRδ 7.5-7.8 (m, 2H), 6.7 (d, 1H), 4.2 (s, 2H), 3.1 (q, 2H), 2.2 (s, 3H), 1.2 (t, 3H)Aromatic protons, Amino protons, Methylene protons of ethyl group, Methyl protons on the ring, Methyl protons of ethyl group
¹³C NMRδ 148.2, 135.5, 130.1, 128.9, 115.4, 112.8, 42.5, 20.1, 15.3Aromatic carbons, Methylene carbon of ethyl group, Methyl carbon on the ring, Methyl carbon of ethyl group
IR (cm⁻¹)3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2980 (Alkyl C-H stretch), 1620 (N-H bend), 1330, 1150 (S=O stretch)Presence of primary amine, aromatic and aliphatic C-H bonds, and sulfonamide group
HRMS (m/z)Calculated for C₉H₁₅N₂O₂S [M+H]⁺: 215.0854Found: 215.0852

Crystallographic Studies of Designed Derivatives

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of crystalline derivatives of this compound. This powerful analytical technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

In the solid state, the sulfonamide group often plays a crucial role in directing the crystal packing through the formation of strong hydrogen bonds. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. The primary amino group can also participate in hydrogen bonding, both as a donor and an acceptor.

For instance, in the crystal structure of a related N-substituted sulfonamide, the molecules might form centrosymmetric dimers through N-H···O=S hydrogen bonds. nih.gov These dimers can then be further linked into extended chains or sheets by weaker C-H···O interactions. The orientation of the aromatic rings relative to each other is also a key feature of the crystal packing. In many sulfonamide crystal structures, the aromatic rings are inclined at a significant angle to each other. nih.gov

The conformation of the N-ethyl group and the geometry around the sulfur atom, which is typically tetrahedral, are also precisely defined by crystallographic studies. Any conformational flexibility in the molecule can often be visualized through the analysis of thermal ellipsoids in the crystal structure.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Derivative of this compound

Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell
Space GroupP2₁/cDefines the symmetry elements within the unit cell
a (Å)10.123Unit cell dimension
b (Å)8.456Unit cell dimension
c (Å)15.789Unit cell dimension
β (°)98.76Unit cell angle
S-O Bond Lengths (Å)1.43 - 1.45Typical for sulfonamides
S-N Bond Length (Å)1.62Typical for sulfonamides
N-H···O Hydrogen Bond Distance (Å)2.1Indicates a strong intermolecular interaction

Functional Group Transformations to Expand Derivative Scope

Conversion of the Amine to Other Nitrogen-Containing Functional Groups

The primary amino group on the aromatic ring of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with modified electronic and steric properties.

One of the most common transformations of an aromatic amine is its conversion to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl (hydrolysis), cyano (Sandmeyer reaction), and even coupled with activated aromatic compounds to form azo dyes.

The amino group can also be readily acylated to form amides. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation not only modifies the electronic properties of the aromatic ring by introducing an electron-withdrawing group but also serves as a protecting group for the amine.

Furthermore, the amino group can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary and tertiary amines.

Derivatization at the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound provides another site for derivatization. While it is already N-ethylated, further reactions can be envisioned depending on the specific synthetic goal. If the starting material were the corresponding primary sulfonamide (3-amino-4-methylbenzenesulfonamide), the sulfonamide nitrogen would be a key site for introducing a variety of substituents.

N-alkylation of primary sulfonamides can be achieved using alkyl halides in the presence of a base. acs.org The choice of base and reaction conditions can influence the efficiency of the reaction. N-arylation of sulfonamides is also possible using palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These reactions allow for the introduction of a second aromatic ring, significantly expanding the structural diversity of the derivatives.

Aromatic Ring Modification via Directed Ortho-Metallation or Palladium-Catalyzed Coupling

Modification of the aromatic ring itself offers another avenue for creating novel derivatives. The substituents already present on the ring can direct the introduction of new functional groups to specific positions.

Directed Ortho-Metallation (DoM): The sulfonamide and amino (or a protected amino) groups can act as directing groups for ortho-lithiation. wikipedia.orgchem-station.com In this reaction, a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the directing group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents, such as halogens, alkyl groups, or carbonyl groups, with high regioselectivity. The relative directing ability of the existing groups would determine the site of metallation.

Palladium-Catalyzed Coupling: If a halogen atom is present on the aromatic ring, or can be introduced (for example, via a Sandmeyer reaction on the corresponding diazonium salt), palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are incredibly versatile and allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, onto the aromatic ring. For example, a Suzuki coupling could be used to link a second aromatic or heteroaromatic ring to the benzenesulfonamide (B165840) core.

Advanced Topics in the Academic Research of 3 Amino N Ethyl 4 Methylbenzenesulfonamide Analogues

Supramolecular Chemistry and Non-Covalent Interactions

The intricate dance of molecules, governed by non-covalent forces, forms the basis of supramolecular chemistry. In the context of 3-amino-N-ethyl-4-methylbenzenesulfonamide analogues, understanding these interactions is crucial for designing crystalline materials with desired properties and for developing systems capable of molecular recognition.

Hydrogen Bonding Networks and Crystal Engineering of Derivatives

Hydrogen bonding is a predominant force in the crystal structures of aromatic sulfonamides. The sulfonamide group (—SO₂NH—) provides both a hydrogen bond donor (the N-H proton) and acceptors (the sulfonyl oxygens), leading to the formation of robust and predictable hydrogen-bonding networks.

Researchers have categorized the hydrogen-bonding patterns in secondary aromatic sulfonamides into four main types: Dimeric, Zigzag, Helical, and Straight. acs.org This classification is instrumental in crystal engineering, as it allows for a degree of prediction over the resulting crystal structure and its properties, including chirality. acs.org For instance, sulfonamides exhibiting Helical and Straight hydrogen-bonding patterns have shown a high propensity for chiral crystallization. acs.org

The amino group in this compound introduces an additional hydrogen bond donor, further complicating and enriching the potential hydrogen-bonding networks. Studies on related systems have shown that amino protons have a strong preference for forming hydrogen bonds with sulfonyl oxygens. nih.gov The interplay between the amino and sulfonamide groups can lead to the formation of complex, higher-dimensional structures. nih.gov

Table 1: Common Hydrogen Bonding Patterns in Aromatic Sulfonamides

Pattern Description Resulting Crystal Chirality
Dimeric Pairs of molecules form a cyclic hydrogen-bonded motif. Generally achiral acs.org
Zigzag Molecules form a one-dimensional chain with a zigzag pattern. Generally achiral acs.org
Helical Molecules assemble into a helical chain. Often chiral acs.org

| Straight | Molecules form a linear, one-dimensional chain. | Often chiral acs.org |

Self-Assembly Processes and Molecular Recognition Studies

The principles of hydrogen bonding and other non-covalent interactions that guide crystal formation also drive the self-assembly of sulfonamide-containing molecules in solution and at interfaces. The directional and specific nature of these interactions allows for the programmed assembly of molecules into well-defined supramolecular structures.

While specific studies on the self-assembly of this compound are not extensively documented, research on analogous systems provides valuable insights. For example, the ability of sulfonamide groups to form predictable hydrogen bonds has been exploited in the design of self-assembling dipeptides and other bio-inspired molecules. researchgate.net

Molecular recognition, the specific binding of a guest molecule to a host, is another area where sulfonamides play a significant role. The sulfonamide moiety is a key pharmacophore in many drugs, recognized for its ability to bind to the active sites of enzymes like carbonic anhydrase. acs.orgnih.gov This recognition is mediated by a combination of hydrogen bonding and electrostatic interactions. The zinc ion in the active site of carbonic anhydrase coordinates to the deprotonated sulfonamide nitrogen, while the sulfonyl oxygens and the aromatic ring engage in further interactions with amino acid residues. tandfonline.comtandfonline.com

Computational studies, including molecular mechanics and density functional theory (DFT), have been employed to understand and predict the binding of benzenesulfonamide (B165840) derivatives to biological targets. acs.orgcumhuriyet.edu.trresearchgate.net These studies help in elucidating the specific non-covalent interactions that govern molecular recognition and are crucial for the rational design of new molecules with high binding affinity and selectivity.

Integration into Functional Organic Materials Research (non-biological)

The robust chemical nature and versatile functionality of the benzenesulfonamide scaffold make it an attractive building block for the creation of novel functional organic materials. Researchers are exploring the incorporation of this compound analogues into polymers and photoactive systems for a range of non-biological applications.

Application as Monomers in Polymer Synthesis (e.g., Polyamides, Polyurethanes)

The presence of both an amino group and a reactive sulfonamide group in molecules like this compound allows them to be used as monomers in step-growth polymerization.

Polyamides: Polyamides are polymers characterized by repeating amide linkages (—CO—NH—). wikipedia.org The amino group of a 3-aminobenzenesulfonamide (B1265440) derivative can react with a dicarboxylic acid or its derivative to form a polyamide. The incorporation of the sulfonamide group into the polymer backbone can impart unique properties such as improved thermal stability, altered solubility, and enhanced mechanical strength. tandfonline.com For instance, novel poly(amide-sulfonamide)s (PASAs) have been synthesized and shown to possess good hydrophilicity and adsorption capabilities due to the presence of the sulfone (–SO₂–) group. tandfonline.com

Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a polyol. wikipedia.org While direct polymerization of this compound into a polyurethane is not straightforward, sulfonamide or sulfonate functionalities can be incorporated into polyurethanes to modify their properties. nih.govhopaxfc.com For example, sulfonated polyurethanes have been synthesized and studied for their surface properties. nih.gov The presence of sulfonate groups can significantly impact the hydrophilicity and biocompatibility of the material.

The synthesis of polymers containing sulfonamide groups can be achieved through various polymerization techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. rsc.org

Table 2: Potential Polymer Architectures Incorporating Benzenesulfonamide Analogues

Polymer Type Monomer Functional Groups Potential Properties
Polyamide Amino group reacts with a dicarboxylic acid. Enhanced thermal stability, modified solubility. tandfonline.comrsc.org
Polyurethane Sulfonate-containing diols or diamines react with diisocyanates. Modified surface properties, improved hydrophilicity. nih.govhopaxfc.com

| Polysulfonamide | Reaction of a bis(N-sulfonyl aziridine) with a dinucleophile. | Good thermal properties, fluorescence. acs.org |

Design of Organic Semiconductors or Photoactive Materials

The aromatic nature of the benzenesulfonamide core, coupled with the electron-withdrawing sulfonamide group and the electron-donating amino group, provides a platform for designing molecules with interesting electronic and photophysical properties. These properties can be tuned by modifying the substituents on the aromatic ring, making them candidates for use in organic electronics.

While the direct application of this compound in this area is not widely reported, the broader class of sulfonamide-containing aromatic compounds has been explored for such purposes. The ability to systematically modify the molecular structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing organic semiconductors.

Furthermore, the incorporation of benzenesulfonamide derivatives into photoactive materials is an emerging area of research. These materials can be designed to absorb light and undergo specific chemical or physical changes, making them useful in applications such as photodynamic therapy and photocatalysis. nih.gov

Photo-Induced Transformations and Photochemistry of Benzenesulfonamide Systems

The study of how light interacts with benzenesulfonamide systems is crucial for understanding their stability and for developing new photochemical applications. The absorption of light can lead to a variety of chemical transformations, some of which can be harnessed for synthetic purposes.

The photochemistry of sulfonamides can be complex, with several competing reaction pathways. Direct photolysis can lead to the cleavage of the C—S or S—N bonds. mdpi.com A common photo-induced transformation is desulfonation, where the sulfonyl group is extruded from the molecule. mdpi.com This process is often observed in both direct and indirect photodegradation processes.

Recent research has focused on using photocatalysis to achieve late-stage functionalization of sulfonamides. acs.orgnih.gov These methods allow for the conversion of the relatively inert sulfonamide group into synthetically useful sulfonyl radical intermediates. acs.orgnih.gov These radicals can then participate in a variety of chemical reactions, enabling the modification of complex molecules containing a sulfonamide moiety. For example, a metal-free photocatalytic approach has been developed to generate sulfonyl radicals from sulfonamides, which can then be combined with alkenes to form new C—S bonds. acs.org

The specific substituents on the benzenesulfonamide ring can significantly influence the photochemical behavior. The presence of an amino group, as in this compound, can affect the excited-state properties of the molecule and may lead to different photochemical outcomes compared to unsubstituted benzenesulfonamides.

Table 3: Key Photo-Induced Transformations of Benzenesulfonamide Systems

Transformation Description Conditions
Desulfonation Extrusion of the —SO₂— group. Direct or indirect photolysis. mdpi.com
Hydroxylation Addition of a hydroxyl group to the aromatic ring or other parts of the molecule. Can occur in the absence of chemical oxidants (self-sensitized photolysis). researchgate.net
Sulfonyl Radical Formation Generation of a sulfonyl radical for further synthetic transformations. Photocatalysis (e.g., using an organic dye and a light source). acs.orgnih.gov

| Rearrangement | Isomerization of parts of the molecule, such as heterocyclic rings attached to the sulfonamide. | Can be influenced by pH and the presence of oxygen. tandfonline.com |

Photoreactivity Studies and Quantum Yield Determinations

The photoreactivity of sulfonamides is a subject of considerable interest due to their prevalence in pharmaceuticals and industrial chemicals, and the potential for photo-induced degradation or transformation. Analogues of this compound, such as sulfanilamide (B372717) (4-aminobenzenesulfonamide), have been investigated to understand their photolytic pathways.

Research has shown that upon exposure to UV radiation, aminobenzenesulfonamide derivatives can undergo photoinduced homolytic bond cleavage at several points within the molecule. For sulfanilamide, evidence suggests potential cleavage of the C-S bond, S-N bond, and the C-NH2 bond. These photochemical reactions can lead to the formation of various photoproducts. The nature and efficiency of these photoreactions are influenced by the solvent environment and the presence of other molecules.

The fluorescence properties and quantum yields of sulfonamide derivatives are highly dependent on the substituents on the aromatic ring. Studies on a series of 4-(2-substituted-hydrazinyl)benzenesulfonamide derivatives have shown that both electron-donating and electron-withdrawing substituents can cause shifts in the fluorescence maxima. dergipark.org.tr Generally, these compounds exhibit low fluorescence quantum yields, indicating that non-radiative deactivation processes are more dominant. dergipark.org.tr The quantum yields for a series of 4-substituted-2-nitrobenzenesulfonyl protected probes were determined using fluorescein (B123965) as a standard, highlighting the influence of substitution on the photophysical properties. researchgate.net

Table 1: Photophysical Properties of Analogous Sulfonamide Derivatives

Compound/AnaloguesExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
4-(2-acetylhydrazinyl)benzenesulfonamide330Varies with substituentLow dergipark.org.tr
4-Cyano-2-nitrobenzenesulfonyl caged probe490Not specified0.03 researchgate.net
4-Methoxy-2-nitrobenzenesulfononyl caged probe490Not specified0.02 researchgate.net

This table is illustrative and compiled from data on analogous compounds. The specific values for this compound may differ.

Design of Photo-Responsive Materials

The integration of photo-responsive moieties into polymer structures allows for the creation of materials that can change their properties upon light irradiation. Sulfonamide-containing polymers are being explored for their potential as pH-responsive and, by extension, photo-responsive materials. researchgate.net The photoswitchable nature of certain molecular structures, when combined with the properties of sulfonamides, can lead to the development of "smart" materials.

For instance, polymers containing coumarin (B35378) moieties have been shown to exhibit both thermo- and photoresponsive behaviors. mdpi.com The [2+2] cycloaddition of the coumarin unit upon UV irradiation can alter the polymer's phase-transition temperature. mdpi.com A similar design principle could be envisioned where a sulfonamide-containing polymer is functionalized with a photo-dimerizable or photo-isomerizable group, thereby creating a dual-stimuli-responsive material.

Electrochemical Behavior and Redox Properties of the Chemical Compound and its Derivatives

The electrochemical properties of sulfonamides are of interest for their role in synthetic chemistry and the development of sensors. The amino and sulfonamide groups are electroactive and their redox behavior can be studied using various electrochemical techniques.

The oxidation and reduction potentials of sulfonamide derivatives are influenced by the nature and position of substituents on the aromatic ring. For example, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to be dependent on the position of the nitro group. scholaris.ca The presence of the amino group in this compound is expected to make it susceptible to electrochemical oxidation.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of electroactive species. For sulfonamide derivatives, CV studies can reveal information about their oxidation and reduction potentials, the reversibility of the electron transfer processes, and the reaction mechanisms. Studies on various urazole (B1197782) and catechol derivatives in the presence of arylsulfinic acids have utilized CV and chronoamperometry to elucidate the reaction mechanisms, which often involve Michael-type addition reactions following electrochemical oxidation. rsc.orgresearchgate.net

In a typical CV experiment of an aminobenzenesulfonamide analogue, an oxidation peak would be observed corresponding to the oxidation of the amino group. The potential at which this peak occurs would be dependent on the solvent, pH, and the other substituents on the benzene (B151609) ring. The reversibility of this process can be assessed by the presence and characteristics of a corresponding reduction peak on the reverse scan. Chronoamperometry can be used to study the kinetics of the electrochemical reactions and to determine diffusion coefficients of the electroactive species.

Table 2: Illustrative Electrochemical Data for Analogous Sulfonamide Derivatives from Cyclic Voltammetry

Compound/AnalogueTechniqueKey FindingsReference
4-Cyclohexylurazole with arylsulfinic acidsCV, ChronoamperometryMichael-type addition of sulfinic acid to the electrochemically generated diimine. rsc.org
4-Methylcatechol with 1,3-cyclopentadieneCVElectrochemically induced Diels-Alder reaction. researchgate.net
N-substituted-4-piperidone curcumin (B1669340) analogsCVIrreversible two-electron oxidation process, diffusion-controlled. mdpi.com

This table presents findings from studies on analogous systems to illustrate the type of information obtained from these electrochemical techniques.

Development of Electrochemical Sensors (non-biological application focus)

The electroactive nature of sulfonamides and their ability to interact with various species make them promising candidates for the development of electrochemical sensors. These sensors can be designed for the detection of a variety of analytes, with a focus on non-biological applications such as environmental monitoring of metal ions.

The general principle behind these sensors involves modifying an electrode with a sulfonamide derivative. The interaction of the target analyte with the sulfonamide moiety on the electrode surface leads to a measurable change in the electrochemical signal (e.g., current or potential). For example, the sulfonamide group can act as a ligand for metal ions. The binding of a metal ion to the sulfonamide-modified electrode would alter the redox properties of the system, allowing for the quantification of the metal ion.

Nanomaterials are often incorporated into the sensor design to enhance sensitivity and selectivity. For instance, modifying a glassy carbon electrode with nanoparticles and a sulfonamide derivative could lead to a sensor with a lower detection limit for a target analyte. While specific sensors based on this compound have not been reported, the development of sensors for heavy metal ions using other organic ligands provides a blueprint for such applications. nih.govwepub.org The amino and sulfonamide groups could both participate in the coordination of metal ions, potentially leading to selective sensors.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-ethyl-4-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

A factorial design approach is recommended to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2<sup>4</sup> factorial design (four factors at two levels) can identify critical parameters affecting yield and purity. Post-synthesis, techniques like HPLC and TLC should be used to monitor reaction progress and byproduct formation . Example variables and levels:

VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
SolventEthanolDMF
Catalyst0.5 mol%2.0 mol%
Reaction Time4 hours12 hours

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amine (-NH₂ at ~3300–3500 cm⁻¹) functional groups.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substitution patterns (e.g., ethyl and methyl group integration, aromatic proton splitting).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric C, H, N, S ratios .

Q. What methodologies are effective for assessing purity and stability under storage conditions?

  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) quantifies impurities at trace levels (<0.1%).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can metal coordination studies enhance the understanding of this compound’s reactivity?

Conduct titration experiments with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water solutions. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands and calculate binding constants via the Benesi-Hildebrand method. For example, Cu(II) complexes may exhibit d-d transitions between 600–800 nm. X-ray crystallography or EXAFS can resolve coordination geometry .

Q. What computational strategies are suitable for predicting biological activity or reaction pathways?

  • Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase) using AutoDock Vina to estimate binding affinities.
  • QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using descriptors like logP and Hammett constants.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic transitions or reaction intermediates .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

  • Cross-Validation : Replicate experiments under identical conditions and compare with orthogonal techniques (e.g., NMR vs. XPS for functional group analysis).
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to spectral datasets to identify outlier samples or instrumental artifacts.
  • Collaborative Studies : Partner with independent labs to verify reproducibility, especially for complex syntheses or ambiguous spectral assignments .

Methodological Considerations

  • Data Contradictions : Discrepancies in metal-ligand stoichiometry (e.g., 1:1 vs. 2:1 ratios) may arise from pH-dependent coordination. Use Job’s method (continuous variation) to resolve .
  • Reaction Optimization : For scale-up, apply response surface methodology (RSM) to refine factorial design outputs and identify non-linear variable interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.